2,3,5,6-Tetramethylphenylboronic acid

説明

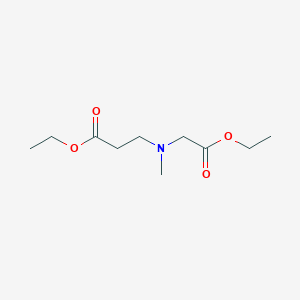

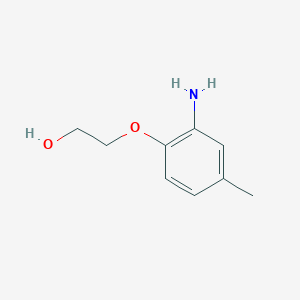

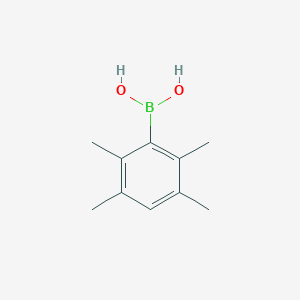

2,3,5,6-Tetramethylphenylboronic acid is a biochemical compound with the linear formula C6H(CH3)4B(OH)2 . It has a molecular weight of 178.04 . It is often used in palladium-catalyzed coupling reactions for drug synthesis .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H(CH3)4B(OH)2 . This indicates that the molecule consists of a boronic acid group attached to a phenyl ring that is substituted with four methyl groups .Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 145-148 °C . Its predicted boiling point is 351.2±52.0 °C, and its predicted density is 1.03±0.1 g/cm3 .科学的研究の応用

1. Supramolecular Construction

Tetraboronic acids, derived from tetraphenylmethane and tetraphenylsilane, demonstrate the use of hydrogen bonding of boronic acids in supramolecular construction. These compounds form diamondoid networks through hydrogen bonding, useful for making ordered materials with predictable architectures and properties of porosity (Fournier et al., 2003).

2. π-Conjugation Studies

2,3,4,5-Tetraphenylboroles substituted with aromatic heterocycles (e.g., thiophene, furan, pyrrole) have been studied to understand π-conjugation between aromatic and antiaromatic rings. This research contributes to the understanding of Lewis acidity and molecular interactions in boronic compounds (Braunschweig et al., 2012).

3. Synthesis of Tetrahydrobenzo[b]pyrans

Phenylboronic acid, a structurally related compound, has been utilized as a catalyst for synthesizing tetrahydrobenzo[b]pyrans. This demonstrates the role of boronic acids in facilitating efficient and environmentally friendly organic reactions (Nemouchi et al., 2012).

4. Antiproliferative Potential in Cancer Research

Studies on phenylboronic acid and benzoxaborole derivatives have shown significant antiproliferative activity against cancer cells, indicating the potential of boronic acid derivatives in experimental oncology (Psurski et al., 2018).

5. Ligand Synthesis for Phosphorus Centers

Research on tetraarylphenyls, such as 2,3,5,6-tetrakis(p-tert-butylphenyl)benzene, highlights their role as ligands in the synthesis of compounds with low-coordinate phosphorus centers. This is significant in the field of inorganic chemistry (Shah et al., 2000).

6. Polymorphic Control in Crystallization

2,6-Dimethoxyphenylboronic acid, a related compound, has been used to study the control of polymorphic outcome in crystallization, demonstrating the role of boronic acids in material science and crystal engineering (Semjonova & Be̅rziņš, 2022).

Safety and Hazards

作用機序

Target of Action

The primary target of 2,3,5,6-Tetramethylphenylboronic acid is palladium catalysts . These catalysts play a crucial role in various chemical reactions, particularly in coupling reactions that are often used in drug synthesis .

Mode of Action

This compound interacts with its target, the palladium catalyst, to form an intermediate complex . This complex then undergoes a process called transmetalation with the aryl halide substrate . Transmetalation is a key step in many palladium-catalyzed coupling reactions, which are widely used in organic synthesis.

Biochemical Pathways

It’s known that the compound is often used inpalladium-catalyzed coupling reactions for drug synthesis . These reactions are integral to the development of pharmaceuticals treating diseases like cancer and cardiovascular disorders .

Pharmacokinetics

It’s known that the compound is a solid with a melting point of 145-148 °c .

Result of Action

The result of the action of this compound is the formation of a new compound through a coupling reaction . This is achieved through its interaction with palladium catalysts and subsequent transmetalation with the aryl halide substrate .

Action Environment

It’s known that the compound should be stored in an inert atmosphere at room temperature . Additionally, dust formation and breathing in vapors, mist, or gas should be avoided .

特性

IUPAC Name |

(2,3,5,6-tetramethylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO2/c1-6-5-7(2)9(4)10(8(6)3)11(12)13/h5,12-13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMVUEOVWMZJBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC(=C1C)C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90584122 | |

| Record name | (2,3,5,6-Tetramethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

197223-36-2 | |

| Record name | (2,3,5,6-Tetramethylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90584122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B174857.png)